Aminofurantoin
CAS No.: 21997-21-7
Cat. No.: VC1831549
Molecular Formula: C8H8N4O3
Molecular Weight: 208.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 21997-21-7 |
|---|---|
| Molecular Formula | C8H8N4O3 |
| Molecular Weight | 208.17 g/mol |
| IUPAC Name | 1-[(E)-(5-aminofuran-2-yl)methylideneamino]imidazolidine-2,4-dione |
| Standard InChI | InChI=1S/C8H8N4O3/c9-6-2-1-5(15-6)3-10-12-4-7(13)11-8(12)14/h1-3H,4,9H2,(H,11,13,14)/b10-3+ |
| Standard InChI Key | KLJOOBXQOIHZQM-XCVCLJGOSA-N |
| Isomeric SMILES | C1C(=O)NC(=O)N1/N=C/C2=CC=C(O2)N |
| SMILES | C1C(=O)NC(=O)N1N=CC2=CC=C(O2)N |
| Canonical SMILES | C1C(=O)NC(=O)N1N=CC2=CC=C(O2)N |
Introduction
Chemical Structure and Properties
Structural Inference
Based on nomenclature conventions, Aminofurantoin would likely maintain the basic structure of a furan ring with modifications. For comparison, Nitrofurantoin has the molecular formula C8H6N4O5 and a molecular weight of 238.16 . It features a furan ring (a five-membered aromatic ring with four carbon atoms and one oxygen) directly linked to a nitro group (-NO2) .
Comparison with Nitrofurantoin Properties
For reference, the documented properties of Nitrofurantoin include:
| Property | Nitrofurantoin |
|---|---|
| Chemical Formula | C8H6N4O5 |
| Molecular Weight | 238.16 |
| Bioavailability | 38.8-44.3% |
| Pharmacokinetics | 90% quickly excreted through urine |
| Mechanism of Action | Disruption of Krebs cycle and interference in metabolism of carbohydrates, protein biosynthesis, cell wall and DNA |
This table is provided to establish a baseline for understanding potential properties of related compounds .
Research Status and Clinical Applications
Established Research on Nitrofurantoin
Nitrofurantoin has been extensively studied for treating urinary tract infections. It demonstrates bacteriostatic activity at low concentrations (5-10 μg/mL) and bactericidal activity at higher concentrations . Clinical studies have shown that a 5-day regimen of Nitrofurantoin (100 mg twice daily) achieves clinical cure rates of approximately 84% in women with acute uncomplicated cystitis .
The clinical efficacy of Nitrofurantoin has been compared with other antibiotics such as trimethoprim-sulfamethoxazole, with studies showing comparable cure rates. One study reported that 98% of women achieved microbiological cure by day 3 of Nitrofurantoin therapy .
Pharmacokinetics and Pharmacodynamics
Nitrofurantoin Pharmacokinetics
Nitrofurantoin reaches a maximum concentration (Cmax) of 0.875-0.963 mg/L with an area under the curve (AUC) of 2.21-2.42 mg*h/L. It demonstrates 38.8-44.3% bioavailability, which increases when taken with food .
The drug has a short half-life of approximately 20 minutes, is rapidly absorbed from the gastrointestinal tract, and is primarily excreted unchanged in urine (25-40%) and bile. Its concentration in urine is enhanced by acidic pH .
Implications for Related Compounds
Any structural analogs like Aminofurantoin would require specific pharmacokinetic studies, as even minor structural changes can significantly alter absorption, distribution, metabolism, and excretion profiles.
Resistance Mechanisms
Documented Resistance to Nitrofurantoin
Resistance to Nitrofurantoin occurs primarily through mutations in nfsA and/or nfsB genes, which encode oxygen-insensitive nitroreductases essential for activating the drug. High-level resistance (median MIC of 96 μg/ml) is associated with these mutations .
Additional resistance mechanisms include deletions in ribE gene (inhibiting synthesis of riboflavin/flavin, which is a vital cofactor for NfsA and NfsB) and the action of efflux pumps .
For reference, Nitrofurantoin is typically administered in the following regimens:
-
Therapeutic use: 50–100 mg every 6 hours (regular-release formulation) or 100 mg every 12 hours or 8 hours (slow-release formulation)
Clinical studies have demonstrated the efficacy of a 5-day regimen of 100 mg twice daily for treating acute uncomplicated cystitis, with clinical cure rates comparable to 3-day regimens of trimethoprim-sulfamethoxazole .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume